molecular formula C19H17N3O2 B2427686 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 30196-48-6

6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2427686
CAS No.: 30196-48-6
M. Wt: 319.364
InChI Key: SAWXZZCZUMAWPJ-UHFFFAOYSA-N
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Description

6-Benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound with a complex structure that includes both pyrrolo and pyrimidine rings

Properties

IUPAC Name

6-benzyl-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18-16-15(12-22(18)11-13-7-3-1-4-8-13)20-19(24)21-17(16)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWXZZCZUMAWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with phenylacetic acid derivatives can lead to the formation of the desired pyrrolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl group at position 6 undergoes selective substitution under alkaline conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Benzyl group replacementBenzylamine/MeOH, 64°C, 5-6h6-Aminoalkyl derivatives72-85%
HalogenationPCl₅/PCl₃ in POCl₃, 120°C6-Chloromethyl intermediates70%

Key characteristics:

  • Benzyl substituent shows higher reactivity than the phenyl group at position 4 due to electronic and steric factors

  • Reactions require anhydrous conditions to prevent hydrolysis of the dione moiety

Ring-Opening and Rearrangement

The tetrahydro ring system undergoes controlled cleavage under acidic conditions:

text
C20H19N3O2 + H2SO4 → C14H12N2O (linear amidine derivative) + Byproducts
  • Optimal conditions: 2M H₂SO₄, 80°C, 4h

  • Mechanistic pathway involves protonation at N3 followed by ring-opening at the C6-N bond

Oxidation Reactions

The allylic C-H bonds undergo selective oxidation:

Oxidizing AgentConditionsProductConversion
KMnO₄Acetone/H₂O, 0°C6-Benzoyl derivative92%
RuO₂/H₂O₂CH₃CN, rt, 12hEpoxide formation at C3-C465%

Critical parameters:

  • Temperature control (<5°C) prevents over-oxidation of the dione system

  • Solvent polarity significantly impacts reaction selectivity

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

  • Phase I Metabolism :

    • CYP3A4-mediated hydroxylation at the benzyl para position

    • NADPH-dependent reduction of the 2,5-dione to diol intermediates

  • Enzyme Binding :

    • Forms stable hydrogen bonds with α-glucosidase (ΔG = -8.9 kcal/mol)

    • Chelates zinc ions in alkaline phosphatase active sites (Kd = 2.1 μM)

Synthetic Modifications

Recent studies demonstrate three key derivatization pathways:

Pathway A: Side Chain Elongation

text
C20H19N3O2 + CH₂=CHCOCl → C23H21N3O3 (acryloyl derivative)
  • Enables conjugation with biomolecules via Michael addition

Pathway B: Ring Expansion
Under high-pressure CO (50 atm):

text
Pyrrolopyrimidine → Quinazolinone fused system (83% yield)
  • Requires Rh catalyst (RhCl(PPh₃)₃)

Pathway C: Halogenation

text
C20H19N3O2 + NBS → C20H18BrN3O2 (brominated analog)
  • Regioselective bromination at C7 position (AIBN initiation)

Stability Profile

Critical degradation pathways under stress conditions:

Stress ConditionDegradation ProductHalf-life
pH 1.0 (HCl, 37°C)4-Phenylpiperazine-2,5-dione4.2h
UV Light (254nm)Benzaldehyde + Pyrimidine碎片78% in 24h
Thermal (150°C)Polymerized derivativesImmediate

These reactions highlight the compound's versatility as a synthetic building block and its complex metabolic fate in biological systems . The benzyl and phenyl substituents create distinct electronic environments that govern reaction selectivity, while the fused ring system provides multiple sites for structural modification.

Scientific Research Applications

Overview

6-Benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound belonging to the class of pyrrolopyrimidines. This compound exhibits significant potential in various scientific research applications, particularly in medicinal chemistry due to its structural properties that allow for diverse biological activities.

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects in various diseases. Notably:

  • Human Neutrophil Elastase Inhibition : Research indicates that derivatives of tetrahydro-pyrrolo[3,4-d]pyrimidine compounds can inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory responses and tissue damage in chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. HNE inhibitors have been shown to reduce inflammation and tissue remodeling associated with these conditions .
  • Anticancer Properties : Compounds similar to 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have demonstrated cytotoxic effects against various cancer cell lines. They may act by interfering with cellular signaling pathways that promote tumor growth and metastasis .

Synthesis and Structural Modifications

The synthesis of this compound often involves multi-step organic reactions that allow for the incorporation of various substituents. For example:

Synthesis Method Key Steps Yield
Multi-component reactionInvolves reacting diketones with amines under acidic conditionsUp to 83%
Cyclization reactionsFormation of the pyrrolopyrimidine core through cyclization of substituted precursorsVariable yields depending on substituents

Several studies have focused on the biological activities of this compound and its derivatives:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens, making it a candidate for further development as an antibiotic agent .
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in studies involving this class of compounds. These effects could be beneficial in treating inflammatory diseases .

Case Studies

  • Inhibition of Neutrophil Elastase : A study demonstrated that a derivative of the pyrrolo[3,4-d]pyrimidine structure significantly inhibited HNE activity in vitro and reduced inflammatory markers in animal models of lung disease .
  • Anticancer Activity : Another case study reported that modifications to the benzyl group enhanced the cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Biological Activity

6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes a pyrrolo[3,4-d]pyrimidine core. This structure is known for its ability to interact with various biological targets.

Research indicates that 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits multiple biological activities:

  • Inhibition of Poly(ADP-ribose) polymerases (PARPs) : The compound has been shown to inhibit PARP-1 and PARP-2 isoforms. This inhibition is crucial for cancer therapy as it affects DNA repair mechanisms in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens .
  • Antitumor Activity : The compound has demonstrated potential in inhibiting tumor growth in specific cancer models through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PARP InhibitionPotent inhibitors of PARP-1 and PARP-2
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cell lines

Study on PARP Inhibition

A study conducted by researchers at a leading university demonstrated that the compound effectively inhibits the activity of PARP enzymes in vitro. The results indicated an IC50 value in the low micromolar range, suggesting high potency against these targets. The study also highlighted the importance of the N1-aryl substituent for selectivity towards PARP-2 over PARP-1 .

Antimicrobial Studies

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating potential use as an antibacterial agent .

Q & A

Basic: What are the common synthetic routes for 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how are yields optimized?

Answer:
The compound is typically synthesized via multicomponent cyclization reactions. A key method involves condensing benzylamine derivatives with phenyl-substituted diketones or aldehydes under acidic or basic conditions. For example, a related pyrrolopyrimidine-dione derivative was synthesized using 5-benzofuran-2-yl-3-hydroxypropenone and heterocyclic amines, achieving an 87% yield by optimizing solvent polarity (ethyl acetate/petroleum ether mixtures) and reaction time . Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux in ethanol), and purification via column chromatography with gradients of nonpolar/polar solvents.

Advanced: How can researchers resolve contradictions in spectral data (e.g., FTIR vs. computational predictions) for this compound?

Answer:
Discrepancies between experimental FTIR peaks (e.g., 1695 cm⁻¹ for amide C=O) and computational simulations often arise from solvent effects or conformational flexibility. To resolve this, perform density functional theory (DFT) calculations with explicit solvent models (e.g., water or ethanol) and compare harmonic vibrations to experimental data. For example, the NH stretch at 3350 cm⁻¹ in FTIR may shift due to hydrogen bonding, requiring adjustments in simulation parameters . Cross-validation with NMR (e.g., 1H/13C) and mass spectrometry (EI-MS) is critical to confirm structural assignments .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:
Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=O at 1695 cm⁻¹, NH at 3350 cm⁻¹) .
  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and sp³ hybridized carbons in the tetrahydro-pyrrolo ring .
  • Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., [M]+ at m/z 351) .
  • Melting point (MP) : Validates crystallinity (±195°C for analogs) .

Advanced: How can researchers design a QSAR study to predict the bioactivity of derivatives of this compound?

Answer:
A robust 2D-QSAR approach involves:

Dataset curation : Collect bioactivity data (e.g., IC50) for analogs like 4a (87% yield, MP 195°C) .

Descriptor selection : Use electronic (HOMO/LUMO), steric (molar volume), and thermodynamic (logP) parameters.

Model validation : Apply leave-one-out cross-validation and external test sets.

Molecular docking : Map interactions with target proteins (e.g., enzyme active sites) to refine QSAR predictions.
Link results to heterocyclic reactivity theories, such as frontier molecular orbital interactions .

Basic: What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:
Scaling up requires addressing:

  • Reaction homogeneity : Use high-shear mixers to ensure even heating in reflux conditions.
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/petroleum ether) or membrane filtration .
  • Byproduct control : Monitor intermediates via TLC (Rf = 0.41 in 1:7 ethyl acetate/petroleum ether) .

Advanced: How can computational methods reconcile discrepancies between experimental and theoretical data for this compound’s stability?

Answer:
Employ molecular dynamics (MD) simulations to study degradation pathways under physiological conditions (pH 6.5–7.4). For example, the compound’s amide bonds may hydrolyze in acidic buffers, requiring simulations with explicit water molecules and protonation state adjustments. Compare results to accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

Basic: What methodologies are used to evaluate the compound’s biological activity in vitro?

Answer:
Standard assays include:

  • Enzyme inhibition : Measure IC50 via fluorometric or colorimetric assays (e.g., NADH-coupled reactions).
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HeLa or HEK293).
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How can researchers modify the pyrrolo[3,4-d]pyrimidine core to enhance target selectivity?

Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the benzyl position to modulate π-π stacking.
  • Ring expansion : Synthesize analogs with fused thieno or pyrido rings (e.g., thieno[2,3-b]pyridine derivatives) to alter steric bulk .
  • Pro-drug strategies : Incorporate hydrolyzable esters (e.g., acetate) to improve bioavailability.

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Answer:

  • Standardize reagents : Use freshly distilled solvents (e.g., anhydrous DMF) and high-purity starting materials.
  • Document reaction parameters : Record exact temperatures (±2°C), stirring rates, and humidity levels.
  • Validate intermediates : Confirm each step via TLC or LC-MS before proceeding .

Advanced: How can researchers leverage heterocyclic reactivity theories to predict novel derivatives?

Answer:
Apply Woodward-Hoffmann rules and frontier molecular orbital (FMO) theory to predict cycloaddition regioselectivity. For example, the electron-deficient pyrimidine-dione core may undergo [3+2] cycloaddition with nitrile oxides, guided by HOMO-LUMO energy gaps. Validate predictions with DFT calculations and experimental screening .

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